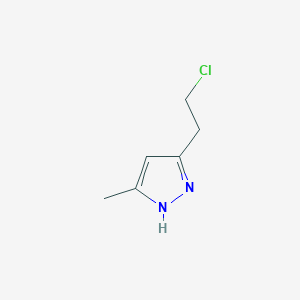

3-(2-chloroethyl)-5-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloroethyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-5-4-6(2-3-7)9-8-5/h4H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVOOKWAIOTJHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456479 | |

| Record name | 3-(2-Chloroethyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54055-29-7 | |

| Record name | 3-(2-Chloroethyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-chloroethyl)-5-methyl-1H-pyrazole and its Isomers: Synthesis, Properties, and Applications in Drug Discovery

A Senior Application Scientist's Perspective on a Versatile Heterocyclic Scaffold

Introduction

This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis, physicochemical properties, and potential applications of this important class of heterocyclic compounds.

Physicochemical Properties and Identification

The precise properties of 3-(2-chloroethyl)-5-methyl-1H-pyrazole are not extensively documented. However, based on the known properties of its isomers, we can infer its general characteristics. The table below summarizes the available data for two key isomers.

| Property | 1-(2-chloroethyl)-3-methyl-1H-pyrazole | 1-(2-chloroethyl)-5-methyl-1H-pyrazole |

| CAS Number | 96450-55-4[5] | 96450-54-3[6] |

| Molecular Formula | C6H9ClN2[5] | C6H9ClN2[6] |

| Molecular Weight | 144.60 g/mol [5] | 144.60 g/mol [6] |

| Appearance | Solid[5] | Solid[6] |

| InChI Key | AURQGZNPLSCBKR-UHFFFAOYSA-N[5] | WDWVCTCNJGSFCJ-UHFFFAOYSA-N[6] |

| SMILES | ClCCN1N=C(C)C=C1[5] | ClCCN1N=CC=C1C[6] |

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazoles is a well-established area of organic chemistry.[1] A common and effective method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][7]

General Synthetic Approach: Knorr Pyrazole Synthesis

A plausible synthetic route to 3-(2-chloroethyl)-5-methyl-1H-pyrazole would involve the reaction of a substituted hydrazine with a β-diketone. A general workflow is depicted below:

Caption: General workflow for pyrazole synthesis.

Experimental Protocol: Synthesis of 3-Methyl-5-pyrazolone (A Precursor)

A common precursor for pyrazole synthesis is 3-methyl-5-pyrazolone. A representative protocol for its synthesis is as follows:[7][8]

-

Dissolution: Dissolve ethyl acetoacetate in absolute ethanol in a round-bottom flask.

-

Addition: Slowly add an equimolar amount of hydrazine hydrate to the solution while stirring.

-

Reflux: Attach a condenser to the flask and reflux the mixture for 2-4 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature.

-

Purification: Remove the ethanol under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Reactivity and Applications in Drug Development

The chloroethyl group is a key functional moiety, acting as a reactive handle for further chemical modifications. It is a common pharmacophore in alkylating agents used in cancer chemotherapy. The pyrazole ring itself is a versatile scaffold, and its derivatives have shown a wide range of biological activities.

Potential as Antineoplastic Agents

Research has shown that pyrazole derivatives containing a 2-chloroethyl function can exhibit significant antineoplastic activity.[9] These compounds are thought to act as biological alkylating agents, a mechanism central to the efficacy of many anticancer drugs.[9] The chloroethyl group can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which can then alkylate nucleophilic sites on DNA, leading to cell death.

Caption: Proposed mechanism of action for chloroethyl-pyrazole derivatives.

Safety and Handling

While a specific safety data sheet for 3-(2-chloroethyl)-5-methyl-1H-pyrazole is not available, data from related compounds suggest that it should be handled with care. Pyrazole derivatives can be harmful if swallowed, cause skin irritation, and serious eye damage.[10][11][12][13]

General Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle the compound in a well-ventilated area or under a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

3-(2-chloroethyl)-5-methyl-1H-pyrazole and its isomers represent a class of compounds with significant potential in drug discovery and development. Their synthesis is accessible through established chemical methods, and the presence of the reactive chloroethyl group opens up avenues for the creation of diverse chemical libraries. The demonstrated antineoplastic activity of related compounds underscores the therapeutic potential of this scaffold. Further research into the synthesis, characterization, and biological evaluation of these pyrazole derivatives is warranted to fully explore their utility in medicinal chemistry.

References

-

Cheng, C. C., et al. (1986). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. Journal of Medicinal Chemistry, 29(8), 1544–1547. [Link]

-

ACS Publications. (1986). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide and related compounds. Journal of Medicinal Chemistry. [Link]

-

Indian Journal of Heterocyclic Chemistry. (2017). Synthesis and Characterization of Some Symmetrical Substituted 1-(2-chloroethyl)pyrazole-based Chalcogenides. [Link]

-

PubChem. 3-tert-butyl-5-(2-chloroethyl)-1H-pyrazole. [Link]

-

Arkivoc. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

-

MDPI. (2013). Synthesis of 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. [Link]

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

-

US EPA. 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-. [Link]

-

PMC. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

-

Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]

-

ResearchGate. (2025). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

-

Heterocycles. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1h-pyrazol-5-ols. [Link]

-

Cardiff University. (2020). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epj-conferences.org [epj-conferences.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. 1-(2-Chloroethyl)-3-methyl-1H-pyrazole DiscoveryCPR 96450-55-4 [sigmaaldrich.com]

- 6. 1-(2-Chloroethyl)-5-methyl-1H-pyrazole DiscoveryCPR 96450-54-3 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 9. Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. combi-blocks.com [combi-blocks.com]

Structural Elucidation and Synthetic Utility of 3-(2-chloroethyl)-5-methyl-1H-pyrazole

Executive Summary & Chemical Identity

The molecule 3-(2-chloroethyl)-5-methyl-1H-pyrazole (C₆H₉ClN₂) represents a critical scaffold in the synthesis of bicyclic nitrogen heterocycles and kinase inhibitors. Its structural elucidation is non-trivial due to the dynamic phenomenon of annular tautomerism , characteristic of N-unsubstituted pyrazoles.

This guide provides a rigorous, evidence-based pathway to confirm the identity of this molecule, distinguishing it from its N-alkylated isomers and detecting common cyclization impurities.

Core Chemical Data

| Parameter | Value | Notes |

| Formula | C₆H₉ClN₂ | |

| Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight | 144.60 g/mol | Monoisotopic mass: 144.045 |

| Cl Isotope Pattern | 3:1 ( | Distinctive M and M+2 peaks |

| Tautomerism | Fast exchange ( | Exists as equilibrium of 3- and 5-isomers |

| Stability Risk | High | Prone to intramolecular cyclization (HCl elimination) |

Synthesis & Tautomeric Challenge

To understand the structure, one must understand the origin. The most robust synthetic route involves the condensation of

The Tautomeric Equilibrium

In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2.[12][13] Consequently, the "3-(2-chloroethyl)" and "5-(2-chloroethyl)" forms are chemically equivalent on the NMR timescale at room temperature, often resulting in averaged signals.

Figure 1: Synthetic pathway and the dynamic equilibrium between tautomers, highlighting the risk of intramolecular cyclization.

Structural Elucidation Protocol

This protocol uses a "Self-Validating" logic: each step confirms the previous one and eliminates a specific isomer or impurity.

Step 1: Mass Spectrometry (The Chlorine Signature)

Before NMR, verify the presence of the chlorine atom.

-

Technique: LC-MS (ESI+) or GC-MS.

-

Validation Criteria:

-

Molecular Ion:

145.05 [M+H] -

Isotope Pattern: You must observe the characteristic 3:1 intensity ratio between

145 and 147. -

Failure Mode: If the ratio is absent, you have likely hydrolyzed the chloride back to an alcohol (M=126) or cyclized to the bicyclic system (M=108, loss of HCl).

-

Step 2: H NMR Spectroscopy (The Symmetry Test)

The NMR spectrum in DMSO-

Recommended Solvent: DMSO-

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Structural Insight |

| NH (Pyrazole) | 12.0 - 13.0 ppm | Broad Singlet | 1H | Confirms 1H-pyrazole (C-alkylation). If sharp/missing, suspect N-alkylation or cyclization. |

| Ar-H (C4-H) | 5.8 - 6.0 ppm | Singlet | 1H | Characteristic pyrazole C4 proton. |

| CH₂-Cl | 3.7 - 3.9 ppm | Triplet ( | 2H | Deshielded by Chlorine. |

| CH₂ (Linker) | 2.9 - 3.1 ppm | Triplet ( | 2H | Benzylic-like position. |

| CH₃ | 2.1 - 2.2 ppm | Singlet | 3H | Methyl group on the ring. |

Critical Analysis (Causality):

-

Why is the NH broad? The proton is exchanging between N1 and N2.[12]

-

Why do we not see two sets of peaks? At 25°C, the exchange rate (

) is faster than the frequency difference (

Step 3: C NMR & DEPT-135

To definitively rule out the N-ethyl isomer (1-(2-chloroethyl)...), analyze the carbon shifts.

-

C3/C5 (Quaternary): In C-substituted pyrazoles, these appear around 138–148 ppm (broadened by tautomerism).

-

C4 (Methine): ~103–105 ppm.

-

Differentiation: In N-alkylated pyrazoles, the symmetry is broken permanently. You would see distinct, sharp signals for C3 and C5 with significantly different chemical shifts. In the 1H (unsubstituted) species, C3 and C5 often appear as broad humps or averaged peaks in DMSO [2].

Step 4: 2D NMR (NOESY/ROESY) - The "Connectivity Check"

This is the "Trustworthiness" step.

-

Experiment: NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Observation: Look for correlations between the NH proton and both the Methyl group and the Ethyl linker.

-

Interpretation: Because the NH spends time on both nitrogens (N1 and N2), it will show NOE cross-peaks to substituents at both positions 3 and 5.

-

Contra-indicator: If the NH only correlates with the Methyl group (and never the ethyl), the exchange might be slow, or the structure is locked (unlikely for this molecule).

Stability & Impurity Profiling (The "Hidden" Danger)

A common failure mode in drug development using this scaffold is the inadvertent formation of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole .

Mechanism: The pyridine-like nitrogen (N2) is nucleophilic. It attacks the

Detection Protocol:

-

Check pH: Ensure the compound is stored as a hydrochloride salt or in neutral conditions. Basic conditions accelerate cyclization immediately [3].

-

NMR Flag: Appearance of three methylene multiplets (approx. 2.5, 2.9, 4.1 ppm) corresponding to the fused 5-membered ring, and disappearance of the NH signal .

Elucidation Workflow Diagram

Figure 2: Logical decision tree for structural confirmation, filtering out common synthetic byproducts.

References

-

Alkorta, I., et al. (2019).[14] "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles." Molecules, 24(14), 2632. Link

-

Claramunt, R. M., et al. (2006). "The use of NMR spectroscopy to study tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.[15] Link

-

Lynch, M. A., et al. (1998). "Synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives." Journal of Heterocyclic Chemistry, 35(5), 1165. Link

-

PubChem. (2025). "Compound Summary for CID 13764853: 1-(2-chloroethyl)-3-methyl-1H-pyrazole" (Note: Reference for spectral comparison of isomers). Link

Sources

- 1. jocpr.com [jocpr.com]

- 2. Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - 1-(2-chloroethyl)-3-methyl-1h-pyrazole (C6H9ClN2) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(2-Chloroethyl)-5-methyl-1H-pyrazole DiscoveryCPR 96450-54-3 [sigmaaldrich.com]

- 9. publishatcj.com [publishatcj.com]

- 10. researchgate.net [researchgate.net]

- 11. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 14. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

Technical Guide: Safety Data Sheet (SDS) & Handling Protocols for 3-(2-chloroethyl)-5-methyl-1H-pyrazole

This technical guide provides a comprehensive safety and handling framework for 3-(2-chloroethyl)-5-methyl-1H-pyrazole , a specialized heterocyclic intermediate.

Due to the specific isomeric nature of this compound (C-alkylated pyrazole) and the limited availability of direct vendor SDSs compared to its N-alkylated analogs, this guide synthesizes safety protocols based on Structure-Activity Relationships (SAR) , functional group reactivity (alkylating potential), and data from close structural analogs (e.g., 1-(2-chloroethyl)-3-methyl-1H-pyrazole).

Chemical Identity & Structural Analysis

This section establishes the precise chemical identity, addressing tautomerism which is critical for accurate risk assessment in pyrazole chemistry.

| Property | Details |

| Chemical Name | 3-(2-chloroethyl)-5-methyl-1H-pyrazole |

| Synonyms | 5-(2-chloroethyl)-3-methyl-1H-pyrazole (Tautomer); 3-(2-chloroethyl)-5-methylpyrazole |

| Molecular Formula | |

| Molecular Weight | 144.60 g/mol |

| Structural Alert | 2-Chloroethyl group (Primary alkyl halide) attached to a heterocycle.[1][2][3][4][5][6] |

| Tautomerism | In solution, the H atom on the nitrogen migrates, making the 3- and 5- positions equivalent unless N-substituted. The safety profile applies to both tautomers. |

Reactivity Profile (The "Why" Behind the Hazard)

The 2-chloroethyl moiety is a primary alkyl chloride. In biological systems, this group is susceptible to nucleophilic attack (

-

Mechanism: The carbon bearing the chlorine is electrophilic.

-

Risk: Unlike simple alkyl chlorides, the proximity to the aromatic pyrazole ring may modulate reactivity, but it remains a potential alkylating agent . This classifies it as a genotoxic hazard until proven otherwise.

Hazard Identification (GHS Classification)

Derived from SAR analysis of chloroethyl-substituted heterocycles and N-mustard analogs.

GHS Label Elements[6][7][8]

-

Signal Word: DANGER

-

Pictograms:

- (Systemic/Long-term)

- (Severe Eye Damage)

- (Irritant/Acute Tox)[7]

Hazard Statements (Predicted)

| Code | Statement | Basis for Classification |

| H302 | Harmful if swallowed.[5][6][8] | Analogous to 1-(2-chloroethyl)-3-methyl-1H-pyrazole (Acute Tox. 4). |

| H315 | Causes skin irritation.[4][6][9][7][10][11] | Alkyl halides are lipophilic skin irritants. |

| H318 | Causes serious eye damage.[5][7][8] | Corrosive potential of chloroethyl groups; risk of irreversible corneal opacity. |

| H341 | Suspected of causing genetic defects. | Critical Alert: Presence of reactive alkylating functionality (chloroethyl). |

| H335 | May cause respiratory irritation.[5][7][12] | Mucosal irritation from dust/vapor. |

Risk Assessment & Engineering Controls

The following workflow illustrates the decision logic for handling this compound based on its alkylating potential.

Figure 1: Risk Assessment Logic for Chloroethyl-Pyrazoles. The lack of specific toxicology data necessitates assuming the "High Hazard" pathway due to the alkylating pharmacophore.

Engineering Controls (Mandatory)

-

Containment: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood .

-

Pressure: Maintain negative pressure to prevent aerosol escape.

-

Decontamination Station: A dedicated waste container for "Halogenated Organics" must be present inside the hood.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves may be permeable to small alkyl halides over time.

| PPE Type | Specification | Rationale |

| Gloves (Primary) | Nitrile (0.11 mm) | Splash protection. Change every 15 mins or immediately upon contamination. |

| Gloves (Secondary) | Silver Shield / 4H (Laminate) | Required for prolonged handling or spill cleanup; impermeable to alkyl chlorides. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to H318 (Eye Damage) risk. |

| Respiratory | N95 / P100 (Solids) | If fume hood is unavailable (Emergency only). |

| Body | Lab Coat + Tyvek Sleeves | Prevent dermal absorption through clothing.[8] |

Emergency Response Protocols

First Aid (Self-Validating Steps)

-

Eye Contact:

-

IMMEDIATE: Flush with water for 15 minutes .

-

Validation: Hold eyelids apart. Ensure pH of eye returns to 7.0-7.5 (check with strip if available, otherwise continue flushing).

-

Seek Medical Attention: Ophthalmologist review is mandatory due to delayed alkylation damage.

-

-

Skin Contact:

-

Wipe: Gently wipe off excess solid/liquid without spreading.

-

Flush: Wash with soap and water for 15 minutes. Do NOT use ethanol (enhances absorption).

-

Monitor: Watch for erythema (redness) which may be delayed 12-24 hours.

-

Accidental Release Measures (Spill Cleanup)

Scenario: 500 mg solid spill on benchtop.

Figure 2: Step-by-step spill response protocol minimizing aerosol generation.

Physical & Chemical Properties

Data extrapolated from isomeric analogs (1-(2-chloroethyl)-3-methyl-1H-pyrazole).

| Property | Value / Description |

| Physical State | Solid (crystalline powder) or viscous oil (purity dependent). |

| Melting Point | Expected range: 40–60 °C (Low melting solid). |

| Solubility | Soluble in DMSO, Methanol, DCM. Sparingly soluble in water. |

| Stability | Stable at RT.[8] Heat Sensitive: May cyclize to form pyrazolo-fused salts at high temperatures. |

| Incompatibility | Strong nucleophiles (amines, thiols), Strong bases (induces elimination to vinyl-pyrazole), Oxidizing agents. |

Toxicology & Metabolism

Mechanism of Action

The 2-chloroethyl group is a "soft" electrophile.

-

Reaction:

-

Target: N7-position of Guanine in DNA.

-

Consequence: Single-strand breaks or cross-linking (if bifunctional, though this is monofunctional).

Toxicological Data (Analogous)

-

LD50 (Oral, Rat): Estimated 300–2000 mg/kg (Category 4).

-

Carcinogenicity: Not listed by IARC/NTP, but structurally related to nitrogen mustards (Group 1/2A). Treat as Suspect Carcinogen.

Disposal Considerations

Do NOT dispose of down the drain.

-

Dissolution: Dissolve in a combustible solvent (Acetone/Ethanol).

-

Incineration: Must be burned in a chemical incinerator equipped with an afterburner and scrubber (to handle HCl generation).

-

Deactivation (Lab Scale): For small residues, treat with 10% aqueous Sodium Thiosulfate for 24 hours to convert the alkyl chloride to a non-toxic alkyl thiosulfate before disposal.

References

-

PubChem. Compound Summary: 1-(2-Chloroethyl)-3-methyl-1H-pyrazole (Analogous Data). National Library of Medicine. Link

-

ECHA (European Chemicals Agency). C&L Inventory: Alkyl chlorides and mutagenicity alerts.Link

-

Sigma-Aldrich. Safety Data Sheet: 1-(2-Chloroethyl)-5-methyl-1H-pyrazole.Link

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200 (Alkylating Agents).Link

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 3. publishatcj.com [publishatcj.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to the Annular Tautomerism of 3-(2-chloroethyl)-5-methyl-1H-pyrazole

Abstract

Pyrazole and its derivatives represent a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1] A critical, yet often complex, feature of N-unsubstituted pyrazoles is their capacity for annular prototropic tautomerism—a dynamic equilibrium that dictates the molecule's physicochemical properties and its interactions with biological targets.[2][3] This guide provides an in-depth technical analysis of the tautomeric behavior of a specific, unsymmetrically substituted pyrazole: 3-(2-chloroethyl)-5-methyl-1H-pyrazole. We will dissect the theoretical underpinnings of its tautomeric equilibrium, present robust experimental and computational protocols for its characterization, and discuss the profound implications of this phenomenon in the context of drug development. This document is intended for researchers, medicinal chemists, and analytical scientists who require a deep, practical understanding of pyrazole tautomerism.

The Fundamental Principles of Pyrazole Tautomerism

Annular Tautomerism in the Pyrazole Ring

N-unsubstituted pyrazoles exist as a dynamic equilibrium between two tautomeric forms, arising from the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2).[2] This process, known as annular tautomerism, is a rapid intermolecular proton exchange, significantly catalyzed by solvents and other pyrazole molecules.[3] The energy barrier for this intermolecular process is typically low (10–14 kcal/mol), allowing for rapid interconversion at room temperature.[3]

Tautomeric Equilibrium of 3-(2-chloroethyl)-5-methyl-1H-pyrazole

For the title compound, the tautomeric equilibrium involves two distinct chemical entities: 3-(2-chloroethyl)-5-methyl-1H-pyrazole (Tautomer A) and 5-(2-chloroethyl)-3-methyl-1H-pyrazole (Tautomer B) .

Figure 1: Annular tautomeric equilibrium of the title compound.

Understanding which tautomer predominates is critical, as each presents a different three-dimensional arrangement of hydrogen bond donors and acceptors, which fundamentally alters its potential binding mode to a protein target.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium (KT) is not static; it is a finely balanced interplay of electronic, steric, and environmental factors.

-

Substituent Effects: The electronic nature of substituents at the C3 and C5 positions is a primary determinant.[4]

-

Electron-Donating Groups (EDGs) like methyl (-CH₃) tend to stabilize the tautomer where the proton resides on the adjacent nitrogen (N1). This places the pyridine-like (sp²) nitrogen, which is more electron-rich, closer to the EDG.

-

Electron-Withdrawing Groups (EWGs) such as -NO₂, -COOH, or -CF₃ favor the tautomer where the proton is on the distal nitrogen (N2).[4][5] This arrangement places the electron-deficient pyridine-like nitrogen further from the EWG, which is electronically more favorable.[6]

For 3-(2-chloroethyl)-5-methyl-1H-pyrazole, the analysis is nuanced. The 5-methyl group is a clear EDG. The 3-(2-chloroethyl) group is primarily a weak alkyl donor, but the chlorine atom imparts a modest inductive electron-withdrawing effect. The separation of the chlorine by two carbons means its electronic influence on the ring is attenuated. Therefore, a mixture of both tautomers is expected, with the precise ratio being highly sensitive to other factors.

-

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent significantly modulate the equilibrium.[3] Polar, protic solvents can stabilize one tautomer over the other by forming hydrogen bonds.[3][7] For instance, a solvent that is a strong hydrogen bond acceptor will interact favorably with the acidic N-H proton of the pyrazole.

-

Temperature: Temperature affects both the rate of interconversion and the position of the equilibrium. According to thermodynamic principles, an increase in temperature will favor the higher-energy tautomer if the process is endothermic.

Experimental Characterization of the Tautomeric Equilibrium

A multi-faceted approach combining spectroscopic and analytical techniques is required for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool

NMR spectroscopy is the most powerful technique for studying tautomeric equilibria in solution.[8] At room temperature, if the proton exchange is fast on the NMR timescale, a single, time-averaged set of signals is observed.[9] For example, the signals for C3 and C5 may appear as a single averaged peak.[6]

Expertise in Action: The key to resolving this ambiguity is to slow down the exchange rate so that the individual tautomers can be observed. This is the rationale behind Variable-Temperature (VT) NMR.

-

Sample Preparation: Dissolve 10-15 mg of the pyrazole derivative in 0.6 mL of a deuterated solvent with a low freezing point (e.g., DMSO-d₆, CD₂Cl₂, or Toluene-d₈). The choice of solvent is critical, as it influences the equilibrium.

-

Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at ambient temperature (e.g., 298 K). Note the chemical shifts and multiplicities. Observe for any signs of signal broadening.

-

Low-Temperature Acquisition: Gradually lower the spectrometer temperature in increments of 10-20 K. Acquire a spectrum at each temperature step.

-

Identify Coalescence and Resolution: As the temperature decreases, the rate of tautomeric exchange slows. Broadened peaks will first sharpen at the coalescence temperature and then resolve into two distinct sets of signals corresponding to Tautomer A and Tautomer B at lower temperatures.[9]

-

Quantification: Once two distinct sets of signals are resolved (e.g., for the C-methyl or C4-H proton), carefully integrate the corresponding peaks. The ratio of the integrals directly provides the tautomeric equilibrium constant (KT) at that specific temperature.

| Expected NMR Data (Hypothetical) | Tautomer A | Tautomer B | Note |

| ¹H δ (C-CH₃) | ~2.2 ppm | ~2.3 ppm | The methyl group at C5 (Tautomer A) will have a different chemical shift than at C3 (Tautomer B). |

| ¹H δ (C4-H) | ~6.1 ppm | ~6.2 ppm | The C4 proton will show distinct signals for each tautomer, often as a triplet or singlet depending on coupling.[6] |

| ¹³C δ (C3) | ~152 ppm | ~144 ppm | The chemical shifts of C3 and C5 are highly sensitive to the tautomeric form.[10] |

| ¹³C δ (C5) | ~144 ppm | ~152 ppm | The assignment can be confirmed with HMBC experiments.[9] |

| ¹H δ (N-H) | 10-14 ppm | 10-14 ppm | Often a very broad signal due to quadrupolar coupling and proton exchange.[6][9] |

Table 1: Representative NMR chemical shifts expected for the individual tautomers of 3-(2-chloroethyl)-5-methyl-1H-pyrazole in a slow-exchange regime.

X-ray Crystallography: Elucidating the Solid-State Structure

While NMR reveals the dynamic situation in solution, single-crystal X-ray diffraction (SC-XRD) provides a definitive, static snapshot of the molecule's structure in the solid state.[11] In the crystalline form, intermolecular forces like hydrogen bonding often lock the molecule into a single, lowest-energy tautomeric form.[5]

Trustworthiness through Validation: The solid-state structure provides an invaluable anchor point. By comparing solid-state NMR data with the solution-state data, one can confidently assign the signals of the major tautomer in solution.[6]

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents (e.g., slow evaporation from ethanol, hexane/ethyl acetate mixtures).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the data and solve the crystal structure using standard software packages. The refinement process will unambiguously locate all atoms, including the N-H proton, thus identifying the specific tautomer present in the crystal lattice.[12]

Computational Chemistry: A Predictive and Corroborative Tool

Quantum chemical calculations are indispensable for predicting the relative stabilities of tautomers and corroborating experimental findings.[13]

Expertise in Action: The choice of computational method is crucial for obtaining meaningful results. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311++G(d,p)) provides a good balance of accuracy and computational cost for these systems.[4][14] To better model the solution phase, the Polarizable Continuum Model (PCM) can be employed to account for solvent effects.[13]

-

Structure Building: Build 3D structures of both Tautomer A and Tautomer B.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a method like B3LYP/6-311+G(d,p).

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures to confirm they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

-

Solvent Modeling (Optional but Recommended): Re-optimize the structures using the PCM to simulate a solvent environment (e.g., water, DMSO).

-

Energy Comparison: Compare the calculated electronic energies or Gibbs free energies of the two tautomers. The difference in energy (ΔE or ΔG) indicates the predicted relative stability.

| Phase | Tautomer A (ΔE, kcal/mol) | Tautomer B (ΔE, kcal/mol) | Predicted Major Tautomer |

| Gas Phase | 0.00 (Reference) | Calculated Value | Lower Energy Tautomer |

| DMSO (PCM) | 0.00 (Reference) | Calculated Value | Lower Energy Tautomer |

| Water (PCM) | 0.00 (Reference) | Calculated Value | Lower Energy Tautomer |

Table 2: A template for presenting the results of computational analysis of tautomer stability.

Integrated Workflow and Implications in Drug Development

A robust characterization of tautomerism relies on an integrated approach, where computational predictions guide experimental design and spectroscopic results validate theoretical models.

Figure 2: Integrated workflow for the characterization of pyrazole tautomerism.

Why Tautomerism Matters: The biological activity of a drug candidate is inextricably linked to its structure.

-

Receptor Binding: Tautomers A and B have different hydrogen bond donor/acceptor patterns. If a specific hydrogen bond with a receptor is crucial for potency, the prevalence of the "correct" tautomer becomes a key factor in drug efficacy.

-

ADME Properties: Tautomerism can influence properties like lipophilicity (LogP), solubility, and membrane permeability. A molecule that exists as a mixture of tautomers may exhibit averaged properties, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims and freedom to operate.

Conclusion

The tautomerism of 3-(2-chloroethyl)-5-methyl-1H-pyrazole is a prime example of the structural dynamism inherent in many heterocyclic drug scaffolds. A superficial analysis might overlook this equilibrium, leading to misinterpreted structure-activity relationships and potential development challenges. By employing an integrated strategy of high-resolution NMR spectroscopy, X-ray crystallography, and quantum chemical calculations, researchers can achieve a comprehensive understanding of the tautomeric landscape. This knowledge is not merely academic; it is fundamental to the rational design of more effective, selective, and reliable therapeutics.

References

- Bohrium. (2006). The use of NMR spectroscopy to study tautomerism.

- Elguero, J., et al. The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.

- Journal of the Chemical Society, Perkin Transactions 2. Theoretical study of the structure and tautomerism of N 1 -unsubstituted pyrazoles in the solid state. RSC Publishing.

- Nikolova, V., et al. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones.

- Freie Universität Berlin. Theoretical study of the structure and tautomerism of N1-unsubstituted pyrazoles in the solid state.

- Kumar, A., et al. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. PMC.

- Kumar, A., et al. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Publishing.

- Encyclopedia.pub. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- ResearchGate. (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives.

- Molecules. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups.

- PMC. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.

- Materials. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints.

- PMC. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF.

- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.

- MDPI. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one.

- ACS Publications. (2025). Benchmark Equilibrium Structures of Nucleobase Tautomers Validated Against Experimental Rotational Constants | The Journal of Physical Chemistry A.

- Molecules. (2021). Quantum-Chemical Search for Keto Tautomers of Azulenols in Vacuo and Aqueous Solution.

- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- PMC. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity.

- World Scientific Publishing. Quantum chemical prediction of structure and stability of the benzodihydropyrimidine tautomers | Journal of Theoretical and Computational Chemistry.

- Benchchem. Technical Support Center: Spectroscopic Analysis of Pyrazoles.

- Patsnap Eureka. (2025). Quantum Chemical Approaches to Tautomerization in Molecules.

- Wavefunction, Inc. (2021). How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry.

- PMC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.

- ACS Publications. Carbon-13 magnetic resonance study of solvent stabilized tautomerism in pyrazoles.

- PubMed. (1986). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds.

- Indian Journal of Heterocyclic Chemistry. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES.

- ACS Publications. Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide and related compounds | Journal of Medicinal Chemistry.

- IP.com. SYNTHESIS OF 3 BROMO 1 (3 CHLORO 2 PYRIDINYL) 1 H PYRAZOLE 5 CARBOXYLIC ACID.

- ARKIVOC. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS.

- MDPI. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.

Sources

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. Structure and Chemistry of 3(5)-Substituted Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. worldscientific.com [worldscientific.com]

A Technical Guide to the Key Starting Materials for the Synthesis of 3-(2-chloroethyl)-5-methyl-1H-pyrazole

Abstract

This technical guide provides an in-depth analysis of the primary synthetic routes and key starting materials for the production of 3-(2-chloroethyl)-5-methyl-1H-pyrazole, a crucial building block in pharmaceutical research and development. The narrative emphasizes a two-stage synthetic strategy: the initial formation of a pivotal alcohol intermediate, 2-(5-methyl-1H-pyrazol-3-yl)ethanol, followed by its conversion to the target chloroethyl compound. We will dissect two primary pathways for synthesizing the alcohol intermediate, detailing the rationale behind the selection of starting materials and outlining validated experimental protocols. This document is intended for researchers, chemists, and professionals in drug development who require a robust and scientifically grounded understanding of this synthesis.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 3-(2-chloroethyl)-5-methyl-1H-pyrazole is most efficiently approached via a functional group interconversion strategy. The reactive chloroethyl moiety is introduced in the final step from a more stable and accessible precursor, a primary alcohol. This retrosynthetic logic simplifies the overall process and avoids potential side reactions that the alkyl chloride might undergo during the initial pyrazole ring formation.

The synthesis is therefore logically divided into two core transformations:

-

Pyrazole Ring Formation: Construction of the 2-(5-methyl-1H-pyrazol-3-yl)ethanol intermediate via a cyclocondensation reaction.

-

Side-Chain Chlorination: Conversion of the terminal hydroxyl group of the intermediate into a chloride.

This strategic disconnection leads directly to the identification of the fundamental starting materials required for the entire sequence.

Figure 1: Retrosynthetic analysis of 3-(2-chloroethyl)-5-methyl-1H-pyrazole.

Synthesis of the Key Intermediate: 2-(5-methyl-1H-pyrazol-3-yl)ethanol

The cornerstone of the entire synthesis is the efficient production of the alcohol intermediate. This is achieved through the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1][2][3] The choice of the 1,3-dicarbonyl compound is critical as it dictates the substituents at positions 3 and 5 of the pyrazole ring. We present two field-proven options.

Pathway A: The Lactone Route

This elegant approach utilizes α-acetyl-γ-butyrolactone as the 1,3-dicarbonyl precursor. The key insight here is that during the reaction with hydrazine, the strained lactone ring undergoes nucleophilic attack and opens, in situ, to form the 2-hydroxyethyl side chain. This method is efficient as it constructs the side chain and the heterocyclic ring concurrently.

-

Key Starting Material 1: α-Acetyl-γ-butyrolactone (CAS: 517-23-7)

-

Key Starting Material 2: Hydrazine Hydrate (CAS: 7803-57-8)

Causality of Experimental Choices: The reaction is typically performed in a protic solvent like ethanol to facilitate proton transfer steps in the condensation mechanism. The reaction is often run at reflux to ensure complete conversion. The mechanism involves initial formation of a hydrazone at the more reactive ketone carbonyl, followed by intramolecular cyclization via attack of the terminal nitrogen onto the ester/lactone carbonyl, and subsequent dehydration to yield the aromatic pyrazole ring.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add α-acetyl-γ-butyrolactone (1.0 eq) and absolute ethanol (approx. 5 mL per gram of lactone).

-

Reagent Addition: While stirring, slowly add hydrazine hydrate (1.1 eq) to the solution. The addition may be exothermic, and cooling may be applied if necessary.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure alcohol intermediate.

Pathway B: The Acyclic Ketone Route

An alternative and more direct precursor is 5-hydroxy-2-pentanone .[4][5][6] This acyclic compound already contains the required carbon skeleton. Its reaction with hydrazine proceeds via the same fundamental Knorr synthesis mechanism without the need for ring-opening.

-

Key Starting Material 1: 5-Hydroxy-2-pentanone (CAS: 1071-73-4)

-

Key Starting Material 2: Hydrazine Hydrate (CAS: 7803-57-8)

Causality of Experimental Choices: This pathway may be preferred if 5-hydroxy-2-pentanone is more readily available or cost-effective than α-acetyl-γ-butyrolactone. The reaction conditions and mechanism are nearly identical to Pathway A, offering a robust and reliable alternative.

The protocol is identical to that described for Pathway A, with 5-hydroxy-2-pentanone (1.0 eq) used in place of α-acetyl-γ-butyrolactone.

Figure 2: General experimental workflow for the synthesis of the alcohol intermediate.

Conversion to 3-(2-chloroethyl)-5-methyl-1H-pyrazole

The final transformation is the chlorination of the primary alcohol. This is a standard and high-yielding reaction in organic synthesis.

Chlorination Strategy and Reagent Selection

The reagent of choice for this conversion is thionyl chloride (SOCl₂) .[7][8][9]

Rationale for Selection:

-

High Efficacy: Thionyl chloride readily converts primary alcohols to alkyl chlorides.

-

Favorable Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[7][10] This simplifies the purification process significantly, as the byproducts are easily removed from the reaction mixture.

-

Mechanism: The reaction proceeds through an SNi (internal nucleophilic substitution) or, in the presence of a base like pyridine, an SN2 mechanism. The alcohol's hydroxyl group attacks the sulfur atom of SOCl₂, forming a chlorosulfite intermediate. This converts the hydroxyl into an excellent leaving group, which is then displaced by the chloride ion.[10][11]

-

Reaction Setup: In a fume hood, charge a dry round-bottom flask equipped with a reflux condenser and gas outlet (connected to a scrubber) with the alcohol intermediate (1.0 eq). An inert solvent such as dichloromethane (DCM) or toluene can be used.

-

Reagent Addition: Cool the solution in an ice bath (0°C). Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise via an addition funnel. Control the addition rate to manage gas evolution (SO₂ and HCl).

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. It may be gently heated (e.g., to 40°C) to drive the reaction to completion. Monitor by TLC.

-

Workup: Carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess SOCl₂ and HCl.

-

Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Summary of Key Starting Materials & Reagents

The successful synthesis of 3-(2-chloroethyl)-5-methyl-1H-pyrazole relies on the careful selection and handling of a few key chemicals.

| Material Name | CAS Number | Role | Key Considerations |

| α-Acetyl-γ-butyrolactone | 517-23-7 | 1,3-Dicarbonyl Precursor (Pathway A) | Purity >98%. Moisture sensitive. |

| 5-Hydroxy-2-pentanone | 1071-73-4 | 1,3-Dicarbonyl Precursor (Pathway B) | Purity >98%. May be hygroscopic. |

| Hydrazine Hydrate | 7803-57-8 | Nitrogen Source for Pyrazole Ring | Highly toxic and corrosive. Handle with extreme care in a fume hood. |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | Chlorinating Agent | Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood. |

| Ethanol (Absolute) | 64-17-5 | Solvent | Must be anhydrous for optimal results in the condensation step. |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Anhydrous grade should be used for the chlorination step. |

References

-

Parajuli, R. (2015). Synthesis and Biological Evaluation of Some Pyrazolone Derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106.

-

El-Metwaly, N. M., & El-Gazzar, M. G. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles as Potential Antimicrobial Agents. Molecules, 27(24), 8933.

-

Báez-Santos, Y. M., & García-Rivera, D. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723.

-

Wang, W., et al. (2013). Mechanism of α-acetyl-γ-butyrolactone synthesis. Chemical Papers, 67(7), 888-894.

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). γ-Butyrolactone. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. International Agency for Research on Cancer.

-

Demchenko, A. M., et al. (2019). A scheme for the synthesis of 5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiole. ResearchGate.

-

Snyder, S. A., & Treitler, D. S. (2011). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. Angewandte Chemie International Edition, 50(34), 7861-7864.

-

Seebach, D., & Wasmuth, D. (1981). (S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID. Organic Syntheses, 60, 45.

-

Heid, R., et al. (2008). Method for Chlorinating Alcohols. U.S. Patent Application No. 11/667,848.

-

Ghorab, M. M., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences, 9(1), 785-796.

-

Wang, W., et al. (2013). Mechanism of α-acetyl-γ-butyrolactone synthesis. Chemical Papers, 67(7).

-

ChemSynthesis. (2025). 5-hydroxy-2-pentanone. ChemSynthesis Database.

-

Wang, W., et al. (2013). Mechanism of α-acetyl-γ-butyrolactone synthesis. Semantic Scholar.

-

NIST. (n.d.). 2-Pentanone, 5-hydroxy-. In NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.

-

Chen, Y., et al. (2025). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Marine Drugs, 23(12), 449.

-

Waheed, N. A., et al. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. ResearchGate.

-

Ashenhurst, J. (2019). Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts.

-

OC Lectures. (2020, September 5). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). [Video]. YouTube.

-

Willimann, L., & Schinz, H. (1990). Process for the preparation of 5-chloro-2-pentanone. U.S. Patent No. 4,990,682.

-

National Center for Biotechnology Information. (n.d.). 5-Hydroxy-2-pentanone. PubChem Compound Database.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. rjpbcs.com [rjpbcs.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2-Pentanone, 5-hydroxy- [webbook.nist.gov]

- 6. 5-Hydroxy-2-pentanone | C5H10O2 | CID 14066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20080228016A1 - Method for Chlorinating Alcohols - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

Methodological & Application

The Versatile Building Block: 3-(2-Chloroethyl)-5-methyl-1H-pyrazole in Pharmaceutical Synthesis

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: Unlocking the Potential of a Key Heterocycle

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," consistently appearing in a diverse array of pharmacologically active agents.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for drug design. Within this important class of heterocycles, 3-(2-chloroethyl)-5-methyl-1H-pyrazole emerges as a particularly valuable and versatile building block. The presence of a reactive 2-chloroethyl group appended to the stable pyrazole core provides a chemical handle for a variety of synthetic transformations, enabling the construction of complex molecular architectures with therapeutic potential.

This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of 3-(2-chloroethyl)-5-methyl-1H-pyrazole as a building block for pharmaceutical agents. We will delve into its synthesis, explore its reactivity, and present detailed protocols for its application in the construction of biologically active molecules.

Synthesis of the Building Block: 3-(2-Chloroethyl)-5-methyl-1H-pyrazole

The primary and most efficient method for the synthesis of 3-(2-chloroethyl)-5-methyl-1H-pyrazole involves the N-alkylation of 3-methyl-1H-pyrazole with 1,2-dichloroethane. This reaction is typically carried out under phase-transfer catalysis (PTC) conditions, which offers several advantages including mild reaction conditions, high yields, and operational simplicity.

The Challenge of Regioselectivity

A key consideration in the N-alkylation of unsymmetrical pyrazoles, such as 3-methyl-1H-pyrazole, is regioselectivity. Alkylation can occur at either of the two nitrogen atoms (N1 or N2), leading to the formation of two constitutional isomers: 1-(2-chloroethyl)-3-methyl-1H-pyrazole and 1-(2-chloroethyl)-5-methyl-1H-pyrazole (which is tautomerically equivalent to 3-(2-chloroethyl)-5-methyl-1H-pyrazole). The ratio of these isomers is influenced by several factors, including the steric and electronic properties of the pyrazole substituents, the nature of the alkylating agent, the base, and the solvent.[2] Generally, alkylation tends to favor the less sterically hindered nitrogen atom. In the case of 3-methyl-1H-pyrazole, the N1 position is typically favored.

Diagram of N-Alkylation Regioselectivity

Sources

Application Notes and Protocols for the Versatile Alkylating Agent: 3-(2-chloroethyl)-5-methyl-1H-pyrazole

Introduction: A Strategic Building Block for Medicinal Chemistry

In the landscape of modern drug discovery, the pyrazole scaffold remains a cornerstone of heterocyclic chemistry, prized for its metabolic stability and diverse biological activities. The strategic introduction of reactive functional groups onto this core structure transforms it into a powerful tool for forging complex molecular architectures. 3-(2-chloroethyl)-5-methyl-1H-pyrazole is one such high-value intermediate. Its defining feature is the 2-chloroethyl side chain, which serves as a potent electrophile for alkylating a wide array of nucleophiles. This functionality makes it an essential building block for synthesizing novel pharmaceutical candidates, particularly in the development of agents requiring a flexible linker or a terminal reactive group for covalent modification.[1][2]

This application note provides a comprehensive guide to the experimental setup for reactions involving 3-(2-chloroethyl)-5-methyl-1H-pyrazole. We will detail a robust protocol for its synthesis, outline its critical physicochemical and safety parameters, and provide a detailed methodology for its primary application as an N-alkylating agent. The causality behind experimental choices is explained throughout, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Physicochemical & Safety Data

Before commencing any experimental work, it is imperative to be fully acquainted with the properties and hazards of the materials involved. While specific data for 3-(2-chloroethyl)-5-methyl-1H-pyrazole is not extensively published, the data presented below is extrapolated from closely related haloalkylpyrazoles and general chemical principles.

| Property | Value (Estimated) | Notes |

| Molecular Formula | C₆H₉ClN₂ | |

| Molecular Weight | 144.60 g/mol | |

| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar N-alkylated pyrazoles.[3] |

| Boiling Point | > 200 °C | High boiling point expected due to the polar pyrazole ring. |

| Solubility | Soluble in most organic solvents (DCM, EA, DMF, DMSO). | Limited solubility in water. |

Table 1: Physicochemical Properties of 3-(2-chloroethyl)-5-methyl-1H-pyrazole.

Safety is paramount. Haloalkylating agents are, by their nature, reactive and require careful handling.

| Hazard Class | Precautionary Measures |

| Toxicity | Harmful if swallowed or inhaled. Causes skin and serious eye irritation. [4][5][6] Handle in a certified chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles at all times.[5][7] |

| Handling | Avoid inhalation of vapors and contact with skin and eyes.[7] Use only in a well-ventilated area. Keep away from heat and sources of ignition. |

| First Aid | Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[4][6] Skin Contact: Wash off immediately with soap and plenty of water.[4][6] Inhalation: Move to fresh air.[7] Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[6][7] |

| Disposal | Dispose of waste in a dedicated halogenated organic waste container, in accordance with local regulations.[4] |

Table 2: Critical Safety and Handling Information.

Part I: Synthesis of 3-(2-chloroethyl)-5-methyl-1H-pyrazole

The synthesis of the title compound is most logically achieved via a two-step process: first, the formation of the pyrazole core, followed by the introduction of the 2-chloroethyl group via N-alkylation.

Step 1: Synthesis of 3-methyl-1H-pyrazol-5-ol

The foundational pyrazole structure can be readily synthesized via the Knorr pyrazole synthesis, a classic and reliable cyclocondensation reaction.[8][9]

-

Reaction Principle: The reaction involves the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine derivative. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the pyrazolone tautomer, 3-methyl-1H-pyrazol-5(4H)-one. This exists in tautomeric equilibrium with the more aromatic 3-methyl-1H-pyrazol-5-ol.

Step 2: Synthesis of 3-(2-chloroethyl)-5-methyl-1H-pyrazole

This step involves the N-alkylation of the pyrazole ring. A significant challenge with unsymmetrical pyrazoles is controlling the regioselectivity of the alkylation, which can occur at either the N1 or N2 position. For 3-methyl-1H-pyrazole, this leads to a mixture of 1-alkyl-3-methyl and 1-alkyl-5-methyl isomers. We will employ a phase-transfer catalysis (PTC) method, which is known to be effective for such alkylations, using an excess of the alkylating agent to also serve as the organic phase.[3][10] Steric hindrance from the methyl group at the C3 position is expected to favor alkylation at the less hindered N1 position, yielding the desired product.

Protocol 1: Synthesis of 3-(2-chloroethyl)-5-methyl-1H-pyrazole

Materials:

-

3-methyl-1H-pyrazol-5-ol (1.0 eq)

-

1,2-Dichloroethane (DCE) (serves as reagent and solvent)

-

Sodium Hydroxide (NaOH), 50% aqueous solution

-

Tetrabutylammonium chloride (TBAC) (Phase Transfer Catalyst, 0.05 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-1H-pyrazol-5-ol (1.0 eq) and tetrabutylammonium chloride (0.05 eq).

-

Reagent Addition: Add a large excess of 1,2-dichloroethane (e.g., 20 equivalents or enough to ensure efficient stirring) to the flask.

-

Base Addition: With vigorous stirring, slowly add 50% aqueous NaOH solution (5.0 eq). The mixture will be biphasic.

-

Reaction: Heat the mixture to reflux (approx. 85°C) and maintain vigorous stirring for 12-24 hours. The phase transfer catalyst is crucial here; it transports the hydroxide anion into the organic phase to deprotonate the pyrazole, creating the pyrazolate anion for nucleophilic attack on the DCE.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, observing the consumption of the starting material.

-

Workup: After cooling to room temperature, carefully transfer the mixture to a separatory funnel. Dilute with water and DCM.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the excess DCE and solvent.

-

Purification: The crude product is typically a yellow to brown oil. Purify by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield 3-(2-chloroethyl)-5-methyl-1H-pyrazole as a clear oil.

Characterization:

-

¹H NMR: Expect characteristic triplets for the two methylene groups of the chloroethyl chain (e.g., ~4.3 ppm for -N-CH₂- and ~3.8 ppm for -CH₂-Cl). A singlet for the pyrazole C4-H (~6.0 ppm) and a singlet for the methyl group (~2.3 ppm) should also be present.[3]

-

¹³C NMR: Resonances for the pyrazole ring carbons (C3, C4, C5) and the two aliphatic carbons of the ethyl chain are expected.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-(2-chloroethyl)-5-methyl-1H-pyrazole.

Part II: Core Application - N-Alkylation Reactions

The primary utility of 3-(2-chloroethyl)-5-methyl-1H-pyrazole is as an alkylating agent. The terminal chlorine is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack (Sₙ2 reaction) by a wide range of nucleophiles, most commonly primary and secondary amines.

Mechanism of Action: Sₙ2 Displacement

The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbon atom bearing the chlorine. This occurs in a single, concerted step where the new N-C bond forms simultaneously as the C-Cl bond breaks. A non-nucleophilic base is required to neutralize the protonated amine product, driving the reaction to completion.

Protocol 2: General Procedure for N-Alkylation of an Amine

Materials:

-

3-(2-chloroethyl)-5-methyl-1H-pyrazole (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (solvent)

-

Ethyl Acetate (EA)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.1 eq), the base (K₂CO₃ or DIPEA, 2.0 eq), and the solvent (MeCN or DMF).

-

Substrate Addition: Add a solution of 3-(2-chloroethyl)-5-methyl-1H-pyrazole (1.0 eq) in the same solvent dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80°C. The choice of temperature depends on the nucleophilicity of the amine; less reactive amines may require higher temperatures.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting pyrazole is consumed (typically 4-16 hours).

-

Workup: Cool the reaction to room temperature. If using K₂CO₃, filter off the solid. If using DMF, dilute the reaction mixture with a large volume of water and extract with ethyl acetate. If using MeCN, concentrate the mixture under reduced pressure, then partition the residue between EA and water.

-

Extraction: Wash the organic layer with water, saturated NH₄Cl solution (to remove any remaining amine), and brine.

-

Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Optimization & Causality:

| Parameter | Options | Rationale & Field Insights |

| Base | K₂CO₃, Cs₂CO₃, DIPEA, Et₃N | K₂CO₃ is a cost-effective, solid base suitable for most reactions; it simplifies workup via filtration. Cs₂CO₃ is a stronger, more soluble base that can accelerate reactions with weakly nucleophilic amines. DIPEA or Et₃N are soluble organic bases useful for maintaining a homogeneous reaction mixture but can be more difficult to remove during workup. |

| Solvent | MeCN, DMF, DMSO | MeCN is a good polar aprotic solvent with a convenient boiling point and is relatively easy to remove. DMF and DMSO are more polar and can significantly accelerate Sₙ2 reactions by solvating the cation of the base, leaving a more "naked" and reactive anion. However, their high boiling points make them difficult to remove.[11] |

| Temperature | RT to 100°C | The reaction rate is highly temperature-dependent. Start at 60-80°C. For highly reactive amines, room temperature may suffice. For hindered or electron-deficient amines, higher temperatures may be necessary. Monitor for potential side reactions (e.g., elimination) at elevated temperatures. |

Table 3: Key Parameters for Optimizing N-Alkylation Reactions.

N-Alkylation Reaction Diagram

Caption: General scheme for the N-alkylation of an amine.

Conclusion

3-(2-chloroethyl)-5-methyl-1H-pyrazole stands out as a strategically valuable and versatile intermediate for drug discovery and synthetic chemistry. Its bifunctional nature—a stable heterocyclic core and a reactive alkylating arm—allows for the systematic construction of novel molecular entities. By understanding the principles of its synthesis and the mechanics of its application in Sₙ2 reactions, researchers can effectively leverage this building block to accelerate their synthetic campaigns. The protocols and insights provided herein serve as a robust foundation for the successful application of this potent reagent.

References

-

Sánchez-Migallón, A., et al. (2016). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available at: [Link]

-

Optimization of pyrazole N-alkylation conditions. (n.d.). ResearchGate. Available at: [Link]

-

Bhasin, K. K., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry, 27(1), 1-7. Available at: [Link]

-

Cheng, C. C., et al. (1986). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. Journal of Medicinal Chemistry, 29(8), 1544–1547. Available at: [Link]

-

One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). Available at: [Link]

-

El-serwy, W. S. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS, 9(1), 786-796. Available at: [Link]

-

Le, C. V., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. Available at: [Link]

-

Kavčič, M., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. Available at: [Link]

-

Ballatore, C., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Organic Preparations and Procedures International, 32(4), 373-378. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Yerragunta, V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 136. Available at: [Link]

-

Mamedov, V. A., & Kalinin, A. A. (2014). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-125. Available at: [Link]

Sources

- 1. Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. publishatcj.com [publishatcj.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. rjpbcs.com [rjpbcs.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application of 3-(2-chloroethyl)-5-methyl-1H-pyrazole in agrochemical synthesis

Application Note: 3-(2-chloroethyl)-5-methyl-1H-pyrazole in Agrochemical Synthesis

Part 1: Executive Summary & Core Directive

The "Linchpin" Strategy in Pyrazole Chemistry In the high-stakes arena of agrochemical discovery, 3-(2-chloroethyl)-5-methyl-1H-pyrazole (CEMP) is not merely an intermediate; it is a divergent linchpin . While simple alkyl-pyrazoles (like the ethyl analogue in Tebufenpyrad) are "chemically dead" end-points, CEMP possesses a reactive "warhead"—the chloroethyl handle—that enables two distinct, high-value synthetic pathways:

-

Cyclization: Access to bicyclic 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffolds (novel insecticides).

-

Derivatization: Construction of complex Mitochondrial Electron Transport Inhibitor (METI) analogs via nucleophilic substitution.

This guide moves beyond standard recipes to provide a mechanism-driven protocol for synthesizing, handling, and deploying CEMP to unlock novel bioactive chemical space.

Part 2: Scientific Integrity & Protocols (E-E-A-T)

Module 1: Robust Synthesis of the CEMP Scaffold

Causality: Commercial supplies of CEMP can be impure or expensive. In-house synthesis from

Step 1: Ring Construction (The Hydrazine Condensation)

-

Reagents:

-Acetyl- -

Mechanism: Hydrazine attacks the ketone of ABL first (kinetic control), followed by intramolecular attack on the lactone carbonyl. This opens the lactone ring and re-closes it to form the pyrazole core, extruding water.

-

Critical Control Point: Temperature control is vital. The reaction is exothermic.[1] Runaway temperatures promote tar formation and oligomerization.

Step 2: Functionalization (The Chlorination)

-

Reagents: 3-(2-hydroxyethyl)-5-methylpyrazole (Intermediate from Step 1), Thionyl Chloride (

), Toluene (solvent). -

Why Toluene? It allows for azeotropic removal of water and HCl, driving the reaction to completion and preventing hydrolysis of the product.

Protocol 1: Synthesis of CEMP

-

Condensation: To a stirred solution of ABL (1.0 eq) in Ethanol (5 vol) at 0°C, add Hydrazine hydrate (1.1 eq) dropwise over 30 mins. Allow to warm to RT and reflux for 4 hours.

-

Workup: Evaporate solvent. The residue is 3-(2-hydroxyethyl)-5-methylpyrazole . (Yield: >85%).

-

Chlorination: Suspend the hydroxy-intermediate in Toluene (10 vol). Add

(1.5 eq) dropwise at RT. -

Reaction: Heat to 60°C for 3 hours. Monitor by TLC/LCMS.

-

Isolation: Quench with sat.

(carefully!). Extract with Ethyl Acetate.[1][2] Dry (-

Self-Validation:

H NMR must show the triplet for

-

Module 2: Application A - The "Bicyclic Switch" (Pyrrolo-pyrazoles)

Expertise: A common failure mode in pyrazole chemistry is ignoring tautomerism. CEMP exists in equilibrium. By treating CEMP with a strong base, we force the N1-nitrogen to attack the side-chain carbon (intramolecular

Protocol 2: Cyclization to Pyrrolo[1,2-b]pyrazole

-

Setup: Dissolve CEMP (10 mmol) in dry THF (50 mL).

-

Base Addition: Add Potassium tert-butoxide (

, 1.2 eq) at 0°C. -

Reaction: Stir at RT for 2 hours. The solution will become cloudy (KCl precipitation).

-

Validation: Filter off KCl. The filtrate contains the bicyclic product.

-

Note: This product is volatile.[3] Avoid high-vacuum drying.

-

Module 3: Application B - Accessing METI Acaricide Analogs

Context: Commercial acaricides like Tebufenpyrad and Fenpyroximate target Complex I. They require a lipophilic "tail" attached to the pyrazole head. CEMP allows researchers to "snap on" diverse tails (phenols, amines, thiols) to screen for resistance-breaking properties.

Protocol 3: Divergent

-

Scenario: Attaching a 4-tert-butylphenol tail (Tebufenpyrad mimic).

-

Nucleophile Prep: Dissolve 4-tert-butylphenol (1.1 eq) in DMF. Add

(2.0 eq) and stir for 30 min to generate the phenoxide. -

Coupling: Add CEMP (1.0 eq) to the mixture.

-

Conditions: Heat to 80°C for 6 hours. (DMF accelerates

via cation solvation). -

Result: Formation of the ether-linked analog.

Part 3: Visualization & Formatting

Data Summary: Reaction Parameters

| Transformation | Reagents | Solvent | Temp (°C) | Typical Yield | Key Byproduct |